molecular formula C21H26N4O2S B3012762 N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251543-36-8

N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No.: B3012762
CAS No.: 1251543-36-8
M. Wt: 398.53
InChI Key: BGSYUDUULOGPDS-UHFFFAOYSA-N
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Description

N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexene ring, a pyridine ring, and an isothiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclohexene Derivative: Starting with cyclohexene, the compound undergoes a series of reactions to introduce the ethyl group at the 2-position.

    Pyridine Ring Formation: The next step involves the construction of the pyridine ring, which can be achieved through various cyclization reactions.

    Isothiazole Ring Formation: The isothiazole ring is then synthesized, often through a cyclization reaction involving sulfur and nitrogen-containing precursors.

    Amidation: Finally, the isobutyrylamino group is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activity. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclohex-1-en-1-ylethyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide: shares similarities with other compounds containing cyclohexene, pyridine, and isothiazole rings.

    This compound: can be compared to other isothiazole derivatives, which are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-14(2)20(26)24-18-17(16-10-6-7-12-22-16)25-28-19(18)21(27)23-13-11-15-8-4-3-5-9-15/h6-8,10,12,14H,3-5,9,11,13H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSYUDUULOGPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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